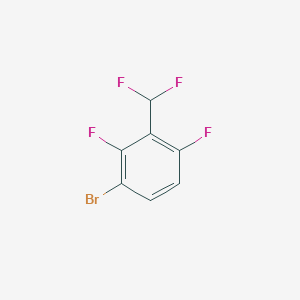

1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene

描述

1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene (CAS: 1447671-68-2) is a halogenated aromatic compound with the molecular formula C₇H₃BrF₄. It features a bromine atom at position 1, two fluorine atoms at positions 2 and 4, and a difluoromethyl group (-CF₂H) at position 2. This compound is characterized by its high purity (≥97%) and stability under refrigeration (2–8°C storage) . It is primarily used as a synthetic intermediate in pharmaceuticals, such as in the development of HSD17B13 inhibitors for metabolic diseases . Its safety profile includes hazards for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

属性

IUPAC Name |

1-bromo-3-(difluoromethyl)-2,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRAXUVXGSVZAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301248238 | |

| Record name | 1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447671-68-2 | |

| Record name | 1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447671-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-(difluoromethyl)-2,4-difluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

化学反应分析

Types of Reactions: 1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-(difluoromethyl)-2,4-difluorobenzene.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium or potassium salts of nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4) in ether.

Major Products Formed:

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

Oxidation: Difluoromethyl ketones or carboxylic acids.

Reduction: 3-(difluoromethyl)-2,4-difluorobenzene.

科学研究应用

Pharmaceutical Synthesis

1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often utilized in the development of:

- Antibacterial Agents : The compound is known to be an important precursor for quinolonecarboxylic acid-based synthetic antibacterial agents. These agents are crucial in treating bacterial infections and have been extensively studied for their efficacy and safety .

- Fluorinated Drugs : The introduction of fluorine atoms significantly alters the pharmacokinetic properties of drugs, enhancing their metabolic stability and bioavailability. The compound's difluoromethyl group is particularly valuable in this context .

Organic Synthesis

In organic chemistry, this compound is utilized in various synthetic pathways:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds. This property is exploited in synthesizing complex organic molecules .

- Fluorination Reagents : As a fluorinated building block, it plays a role in the development of new fluorinated compounds that exhibit unique chemical properties and biological activities. Fluorination often enhances the potency of biologically active molecules .

Material Science

The compound's unique properties make it suitable for applications in material science:

- Fluorinated Polymers : Its derivatives can be incorporated into polymers to impart desirable characteristics such as chemical resistance and thermal stability. These materials find uses in coatings, adhesives, and other industrial applications.

Case Study 1: Synthesis of Antibacterial Agents

A study highlighted the synthesis of a series of quinolone derivatives using this compound as a key intermediate. The resulting compounds demonstrated significant antibacterial activity against various strains of bacteria, showcasing the compound's utility in drug development .

Case Study 2: Fluorinated Drug Development

Research focused on modifying existing drug structures with fluorinated groups derived from this compound. The modified drugs exhibited improved metabolic profiles and enhanced therapeutic effects compared to their non-fluorinated counterparts .

作用机制

The mechanism of action of 1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene depends on its specific application. In chemical reactions, the bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. The difluoromethyl group can influence the electronic properties of the benzene ring, affecting reactivity and interaction with other molecules. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The compound’s structural uniqueness arises from its trifluorinated substituents and bromine placement. Below is a comparison with key analogues:

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Differences |

|---|---|---|---|---|

| 1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene | 1447671-68-2 | C₇H₃BrF₄ | Br (1), -CF₂H (3), F (2,4) | Unique difluoromethyl group |

| 1-Bromo-3-chloro-2,4-difluorobenzene | 1996-30-1 | C₆H₂BrClF₂ | Br (1), Cl (3), F (2,4) | Chlorine replaces -CF₂H |

| 5-Bromo-2-chloro-1,3-difluorobenzene | 17318-08-0 | C₆H₂BrClF₂ | Br (5), Cl (2), F (1,3) | Altered halogen positions |

| 1-Bromo-4-fluorobenzene | 460-00-4 | C₆H₄BrF | Br (1), F (4) | Lacks -CF₂H and additional F atoms |

| 2-Bromo-1,3-difluorobenzene | 64248-56-2 | C₆H₃BrF₂ | Br (2), F (1,3) | Different bromine/fluorine arrangement |

Key Observations:

- The difluoromethyl group (-CF₂H) in the target compound distinguishes it from chlorine- or methyl-substituted analogues (e.g., 1-Bromo-3-chloro-2,4-difluorobenzene) .

- The ortho-fluorine atoms (positions 2 and 4) enhance steric and electronic effects, influencing reactivity and binding in medicinal applications .

Target Compound:

- Synthesized via Suzuki coupling using 1-bromo-3-(difluoromethyl)benzene and arylboronic acids under reflux conditions (e.g., 90°C for 3 hours) .

- Bromination methods for related compounds (e.g., 1-bromo-2,4-difluorobenzene) involve Schiemann reactions (yield: 40%) .

Analogues:

- 1-Bromo-4-fluorobenzene is synthesized via direct halogenation, lacking the complexity of multiple fluorine substituents .

- Chlorinated analogues (e.g., 1-Bromo-3-chloro-2,4-difluorobenzene) require selective halogenation steps, often with lower yields due to competing side reactions .

Reactivity Trends:

- The electron-withdrawing nature of fluorine increases the electrophilicity of the aromatic ring, facilitating nucleophilic substitution at the bromine site .

- The -CF₂H group provides metabolic stability compared to -CH₃ or -Cl groups, making the target compound favorable in drug design .

Table 2: Pharmaceutical Relevance

| Compound | Key Application | Advantage Over Analogues |

|---|---|---|

| This compound | HSD17B13 inhibitor intermediates | Enhanced metabolic stability (-CF₂H) |

| 1-Bromo-4-fluorobenzene | Fluorine scanning in lead optimization | Low synthetic complexity |

| 1-Bromo-3-chloro-2,4-difluorobenzene | Intermediate for agrochemicals | Lower cost of raw materials |

生物活性

1-Bromo-3-(difluoromethyl)-2,4-difluorobenzene is an organic compound with the molecular formula C7H4BrF3. Its structure features a benzene ring that is substituted with bromine and difluoromethyl groups, along with two additional fluorine atoms. This unique arrangement provides distinct electronic and steric properties that may influence its biological activity. Although specific biological activities of this compound have not been extensively documented, the presence of fluorinated groups often correlates with enhanced metabolic stability and bioactivity in pharmaceutical applications.

The compound is characterized by its high electronegativity due to the fluorine atoms, which can significantly affect its interaction with biological systems. The difluoromethyl group enhances lipophilicity, potentially facilitating membrane penetration and interaction with cellular targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H4BrF3 |

| Molecular Weight | 223.01 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Limited in water |

Biological Activity

While direct studies on this compound are scarce, several related compounds demonstrate notable biological activities that can provide insights into its potential effects:

- Fluorinated Compounds : Research indicates that fluorinated compounds often exhibit unique biological properties due to their altered pharmacokinetics and pharmacodynamics. For instance, fluorination can enhance the binding affinity of drugs to their targets and improve metabolic stability .

- Antimicrobial Activity : Some studies have shown that halogenated compounds possess antimicrobial properties. For example, brominated and fluorinated aromatic compounds have been investigated for their ability to inhibit bacterial growth and biofilm formation .

- Enzyme Inhibition : Fluorinated derivatives are often evaluated for their potential as enzyme inhibitors in drug development. The introduction of fluorine atoms can modify the interaction between the compound and enzyme active sites, potentially leading to increased inhibition rates .

Case Studies

- Synthesis and Evaluation : A study synthesized various fluorinated benzene derivatives, including those similar to this compound, to evaluate their biological activities. Results indicated that compounds with multiple fluorine substitutions showed enhanced interactions with biomolecular targets compared to their non-fluorinated counterparts .

- Pharmaceutical Applications : Research on organofluorine chemistry highlights the role of fluorinated compounds in drug design. Compounds like this compound could serve as intermediates for synthesizing new pharmaceuticals aimed at targeting specific diseases due to their favorable electronic properties .

The mechanism of action for this compound can be hypothesized based on similar compounds:

- Interaction with Enzymes : The compound may interact with enzymes through non-covalent interactions such as hydrogen bonding or hydrophobic interactions facilitated by its lipophilic nature.

- Cell Membrane Penetration : The presence of multiple fluorine atoms may enhance the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively.

常见问题

Q. What are the optimal synthetic routes for preparing 1-bromo-3-(difluoromethyl)-2,4-difluorobenzene, and how do reaction conditions influence yields?

Answer: The compound is synthesized via halogenation or nucleophilic substitution of precursor aromatic systems. For example:

- Halogen Exchange : React 3-(difluoromethyl)-2,4-difluoroaniline with CuBr or HBr under catalytic conditions (e.g., Pd catalysis) to introduce bromine at the 1-position .

- Electrophilic Aromatic Substitution : Use Br₂/FeBr₃ or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM) to brominate pre-fluorinated intermediates.

Key factors affecting yield include temperature (60–100°C), stoichiometric excess of brominating agents (1.2–1.5 eq.), and inert atmosphere to prevent decomposition of fluorinated intermediates .

Q. How do the fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Answer: The difluoromethyl (-CF₂H) and fluorine groups exert strong electron-withdrawing effects, activating the bromine for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the 2,4-difluoro substituents may slow transmetallation.

- Methodological Tip : Use Pd(PPh₃)₄ or XPhos Pd G3 catalysts with K₃PO₄ as base in toluene/water mixtures (80°C, 12–24 hrs) to enhance coupling efficiency .

- Characterization : Monitor reaction progress via ¹⁹F NMR (δ -110 to -125 ppm for CF₂H) and GC-MS .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization of this polyhalogenated benzene derivative?

Answer: Regioselectivity is governed by the electronic and steric profile of substituents:

- Electronic Effects : The bromine at position 1 directs electrophiles to the para position (C5), while the CF₂H group at C3 deactivates meta positions (C2/C4).

- Steric Blocking : Use bulky ligands (e.g., SPhos) to suppress undesired C-H activation at crowded positions .

- Experimental Validation : Perform DFT calculations (B3LYP/6-31G*) to predict reactive sites and validate with kinetic studies .

Q. What are the stability considerations for this compound under acidic or basic conditions?

Answer: The compound is susceptible to hydrolysis under strong acids/bases due to the lability of C-Br and C-F bonds:

- Acidic Conditions (pH < 3) : Avoid prolonged exposure to H₂SO₄ or HCl; use trifluoroacetic acid (TFA) for mild deprotection.

- Basic Conditions (pH > 10) : Replace NaOH with weaker bases (e.g., K₂CO₃) in THF/water mixtures at ≤50°C .

- Stability Testing : Monitor via TLC (Rf shift) and ¹⁹F NMR for decomposition byproducts (e.g., HF or difluorocarbene) .

Q. How does the compound interact with biological targets, and what structural analogs enhance binding affinity?

Answer: The CF₂H group mimics hydroxyl or methyl groups in enzyme pockets, improving hydrophobic interactions. Structural analogs with:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。